Ethidium Homodimer III, commonly referred to as EthD-III, is a specialized fluorescent dye utilized primarily for staining dead cells in various biological applications. This compound is characterized by its red fluorescence and cell membrane-impermeable nature, allowing it to selectively stain only those cells with compromised membranes, which is indicative of cell death. EthD-III was developed as an improvement over its predecessor, Ethidium Homodimer I, offering a 45% increase in brightness while maintaining similar absorption and emission spectra . The dye is soluble in dimethyl sulfoxide and can be stored at 4°C, protected from light .
Ethidium Homodimer III functions by intercalating into nucleic acids. Upon entering a dead cell with a damaged membrane, EthD-III binds to DNA, resulting in a significant enhancement of fluorescence. The excitation and emission wavelengths are approximately 522 nm and 593 nm, respectively . This property makes it particularly useful for fluorescence microscopy and flow cytometry applications where distinguishing between live and dead cells is crucial.
EthD-III exhibits specific biological activity by staining only dead cells across various cell types, including mammalian cells, bacteria, and yeast. This specificity is due to its inability to penetrate intact cell membranes, making it an effective tool for viability assays. It is commonly incorporated into viability/cytotoxicity assay kits that allow researchers to assess cell health in mixed populations . The dye's robust performance in detecting dead cells has made it a standard reagent in many biological laboratories.
The synthesis of Ethidium Homodimer III typically involves the chemical modification of ethidium bromide or similar compounds. While specific proprietary methods may exist within commercial suppliers like Biotium, the general approach includes the formation of the homodimer through reactions that promote the linking of two ethidium molecules via a suitable linker that enhances its binding properties to nucleic acids. Detailed synthetic pathways are often proprietary and not publicly disclosed.
Ethidium Homodimer III is widely used in various applications, including:
Studies on Ethidium Homodimer III have focused on its interactions with nucleic acids and its effectiveness in distinguishing between live and dead cells. The dye's ability to emit bright red fluorescence upon binding to DNA allows for clear visualization under fluorescence microscopy. Additionally, it has been shown that EthD-III can be used in combination with other fluorescent dyes to enable multiplex assays that provide more detailed information about cellular health and function .
Ethidium Homodimer III shares similarities with several other fluorescent dyes used for cell viability assays. Below is a comparison highlighting its unique features:
Compound Name | Type | Brightness | Membrane Permeability | Specificity |
---|---|---|---|---|
Ethidium Homodimer I | Nucleic acid stain | Moderate | Membrane permeant | Dead cells |
Propidium Iodide | Nucleic acid stain | High | Membrane permeant | Dead cells |
Calcein AM | Live-cell stain | High | Membrane permeant | Live cells |
Sytox Green | Nucleic acid stain | High | Membrane impermeant | Dead cells |
Ethidium Homodimer III | Nucleic acid stain | Very High | Membrane impermeant | Dead cells |
Uniqueness of Ethidium Homodimer III:
Ethidium Homodimer III, commonly referred to as Ethidium Homodimer III in scientific literature, exhibits distinctive spectroscopic characteristics that make it valuable for various applications in molecular biology and biochemistry [2] [4]. The compound demonstrates a characteristic absorption spectrum with two significant peaks: a primary excitation maximum at approximately 532 nm and a secondary, stronger ultraviolet absorption peak at 279 nm [6] [8]. This dual absorption profile is a defining feature of Ethidium Homodimer III, contributing to its versatility in different experimental setups [4].
When bound to deoxyribonucleic acid (DNA), Ethidium Homodimer III displays modified spectral properties, with the excitation maximum shifting slightly to 522-531 nm [7] [9]. This spectral shift upon nucleic acid binding is a critical property that enables its application in various molecular techniques [2]. The emission profile of Ethidium Homodimer III is characterized by a maximum at approximately 593-625 nm when complexed with DNA, resulting in bright red fluorescence [6] [9]. This significant Stokes shift of approximately 90-100 nm between absorption and emission maxima reduces background interference in fluorescence detection systems [7].
The fluorescence intensity of Ethidium Homodimer III increases dramatically upon binding to nucleic acids, exhibiting up to 45% greater brightness compared to its predecessor, Ethidium Homodimer I [2] [4]. This enhanced fluorescence quantum yield makes Ethidium Homodimer III particularly valuable for applications requiring high sensitivity [6] [8]. The spectral characteristics of Ethidium Homodimer III remain relatively stable across a range of physiological conditions, though slight variations may occur depending on the specific binding environment and solvent conditions [7] [9].
Table 1: Spectral Properties of Ethidium Homodimer III
Parameter | Value | Condition |
---|---|---|
Primary Absorption Maximum | 532 nm | Free dye |
Secondary Absorption Maximum | 279 nm | Free dye |
Excitation Maximum (with DNA) | 522-531 nm | DNA-bound |
Emission Maximum (with DNA) | 593-625 nm | DNA-bound |
Stokes Shift | ~90-100 nm | DNA-bound |
Brightness Increase | 45% | Compared to Ethidium Homodimer I |
Ethidium Homodimer III possesses a complex molecular structure that contributes to its distinctive chemical and physical properties [15] [29]. The molecular weight of Ethidium Homodimer III is approximately 1000 grams per mole, though precise values may vary slightly depending on the specific counter-ions present in different commercial preparations [4] [11] [29]. This relatively high molecular weight reflects the compound's structure as a homodimer of ethidium derivatives connected by a linker region [15] [20].
The molecular formula of Ethidium Homodimer III has been reported as C51H62N9+5, indicating the presence of multiple nitrogen atoms within its structure and a significant positive charge [15] [20]. Alternative structural analyses have suggested variations in the exact formula, with some sources indicating a structure closer to C46H50Cl4N8 for certain salt forms of the compound [12] [20]. These variations primarily reflect differences in counter-ions rather than the core molecular structure [15] [29].
The charge distribution within Ethidium Homodimer III is a critical aspect of its functionality, particularly its ability to interact with nucleic acids [15] [31]. The compound possesses multiple positive charges distributed across its structure, with the cationic centers primarily associated with the nitrogen atoms in the phenanthridinium rings [20] [31]. This positive charge distribution creates a strong electrostatic attraction to the negatively charged phosphate backbone of DNA and RNA molecules [15] [31].
The electronic structure of Ethidium Homodimer III features delocalized π-electron systems that contribute to its fluorescence properties and DNA intercalation capabilities [31] [33]. The charge distribution is not uniform across the molecule, with regions of higher electron density creating a complex electrostatic potential surface [30] [31]. This heterogeneous charge distribution influences how Ethidium Homodimer III interacts with its molecular environment, particularly with respect to solvent interactions and binding to macromolecules [31] [33].
Table 3: Molecular Properties of Ethidium Homodimer III
Property | Value | Notes |
---|---|---|
Molecular Weight | ~1000 g/mol | Approximate value |
Molecular Formula | C51H62N9+5 | Primary structure |
Alternative Formula | C46H50Cl4N8 | With counter-ions |
Net Charge | Positive (multiple) | At physiological pH |
Charge Centers | Nitrogen atoms in phenanthridinium rings | Key to DNA binding |
Electronic Structure | Delocalized π-electron systems | Contributes to fluorescence |
Ethidium Homodimer-III represents a significant advancement in fluorescent nucleic acid staining technology, developed as a superior alternative to Ethidium Homodimer-I with enhanced brightness characteristics [1]. The compound is characterized by its unique molecular structure with a molecular weight of approximately 1000 grams per mole and the molecular formula C51H62Cl5N9 [2] [3].
The synthesis of Ethidium Homodimer-III typically involves the chemical modification of ethidium bromide or similar phenanthridinium compounds through a controlled dimerization process . The general industrial approach encompasses the formation of the homodimer through reactions that promote the linking of two ethidium molecules via a suitable alkyl chain linker that enhances binding properties to nucleic acids . This synthetic strategy results in a compound that maintains the DNA intercalation properties of the parent ethidium structure while providing significantly improved fluorescence characteristics.
Industrial production methods focus on creating a stable, high-purity fluorescent dye that demonstrates superior performance compared to earlier generation compounds. The synthetic pathway involves multiple purification steps to achieve the required purity levels for commercial applications . Manufacturing processes must accommodate the compound's sensitivity to light and moisture, requiring controlled environmental conditions throughout production.
The compound exhibits specific physical characteristics that influence manufacturing considerations. Ethidium Homodimer-III presents as a red solid with excellent solubility in dimethyl sulfoxide, methanol, and water [5] [1]. The melting point exceeds 250 degrees Celsius, indicating thermal stability during normal handling and storage conditions [6]. These properties facilitate various formulation approaches for commercial products.
Property | Value | Source |
---|---|---|
Molecular Weight | ~1000 g/mol | Biotium product information |
Molecular Formula | C51H62Cl5N9 | Chemical databases |
Physical Form | Red solid | Biotium specifications |
Color | Red | Biotium specifications |
Solubility | DMSO, methanol, water | Biotium product information |
Excitation Maximum (with DNA) | 532 nm | Biotium specifications |
Emission Maximum (with DNA) | 625 nm | Biotium specifications |
UV Absorption Peak | 279 nm | Biotium specifications |
Melting Point | ≥250°C | Chemical databases |
Storage Temperature | 4°C | Multiple suppliers |
Stability | Stable for ≥5 years when stored properly | Biotium product information |
Scale-up manufacturing considerations must address the compound's fluorescent properties and potential photodegradation during processing [7]. Industrial synthesis pathways incorporate light-protected environments and temperature-controlled conditions to maintain product integrity throughout the manufacturing cycle. The transition from laboratory-scale synthesis to commercial production requires careful optimization of reaction conditions, purification protocols, and quality control measures to ensure consistent product performance [7].
Quality control protocols for Ethidium Homodimer-III manufacturing establish rigorous standards to ensure product consistency and performance reliability. Purity assessment represents a critical component of quality assurance, utilizing multiple analytical techniques to characterize the compound and detect potential impurities [8].
High Performance Liquid Chromatography serves as the primary analytical method for purity determination, providing separation and quantification of the target compound and related impurities [9] [10]. The chromatographic analysis employs reverse-phase columns with ultraviolet detection, typically monitoring absorbance at wavelengths corresponding to the compound's characteristic absorption spectrum [5]. Quality control specifications typically require purity levels exceeding 95 percent as determined by High Performance Liquid Chromatography analysis [8].
Spectroscopic analysis provides complementary purity assessment through ultraviolet-visible spectrophotometry. The compound exhibits a strong ultraviolet absorbance peak at 279 nanometers, along with visible absorption characteristics that contribute to its red coloration [5] [11]. Spectral analysis confirms the absence of degradation products and verifies the compound's spectroscopic integrity throughout the manufacturing process.
Fluorescence characterization represents an essential quality control parameter given the compound's primary application as a fluorescent probe. The excitation and emission maxima at 532 nanometers and 625 nanometers respectively, when bound to deoxyribonucleic acid, provide quantitative measures for batch-to-batch consistency evaluation [5] [1] [11]. Fluorescence intensity measurements confirm the enhanced brightness characteristics that distinguish Ethidium Homodimer-III from earlier generation compounds [1].
Parameter | Standard Method | Acceptance Criteria | Testing Frequency |
---|---|---|---|
Purity Assessment Method | High Performance Liquid Chromatography (HPLC) | ≥95% purity | Each batch |
Spectroscopic Analysis | UV-Visible Spectrophotometry | UV absorbance at 279 nm | Each batch |
Chromatographic Analysis | Reverse-phase HPLC with UV detection | Single major peak retention | Each batch |
Fluorescence Characterization | Fluorescence spectroscopy | Ex/Em ratio consistency | Each batch |
Stability Testing | Accelerated stability studies | No degradation products | Quarterly |
Storage Condition Monitoring | Temperature and light exposure monitoring | Maintained spectral properties | Continuous |
Batch-to-Batch Consistency | Comparative analytical testing | RSD <2.0% | Each new batch |
Method validation protocols follow established pharmaceutical industry guidelines to demonstrate analytical method reliability [9] [10]. Validation parameters include linearity assessments across relevant concentration ranges, precision evaluations through replicate analyses, and accuracy determinations using standard addition techniques [9]. Stability testing protocols incorporate accelerated conditions to evaluate potential degradation pathways and establish appropriate storage recommendations.
Peak purity assessments utilizing photodiode array detection provide additional confirmation of compound homogeneity [12] [10]. This technique enables spectral comparison across chromatographic peaks to identify potential co-eluting impurities that might not be resolved through standard chromatographic conditions [12]. Mass spectrometric analysis may supplement chromatographic methods to provide molecular weight confirmation and structural verification [10].
Quality control documentation requirements establish comprehensive batch records that enable traceability and facilitate comparative analysis between production lots [7]. Documentation protocols ensure that any modifications in manufacturing processes do not adversely impact product quality, safety, or performance characteristics [7].